Naphtho[1,2-b]thiophen-2-ylmethanol
Description
Contextualizing Thiophene (B33073) and Naphthalene (B1677914) Ring Systems in Organic Synthesis
The foundational pillars of Naphtho[1,2-b]thiophen-2-ylmethanol are the thiophene and naphthalene ring systems. Thiophene, a five-membered aromatic ring containing a sulfur atom, is a crucial building block in organic synthesis. numberanalytics.com Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-electron system, make it highly reactive and versatile. numberanalytics.comnih.gov Thiophene and its derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals, often serving as a bioisosteric replacement for a benzene (B151609) ring without compromising biological activity. wikipedia.org
Naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings, provides a larger, more rigid scaffold. Its extended π-system influences the electronic and photophysical properties of molecules in which it is incorporated. In organic synthesis, naphthalene derivatives serve as key intermediates in the production of dyes, resins, and other organic compounds.
Significance of Fused Heterocyclic Compounds in Advanced Chemical Research
The fusion of different ring systems, such as the combination of thiophene and naphthalene, gives rise to fused heterocyclic compounds. These structures often exhibit unique chemical and physical properties that are distinct from their individual components. ijpsr.comrsc.org The planarity and extended π-conjugation in fused systems can lead to desirable electronic and optical properties, making them valuable in materials science for applications like organic electronics. diva-portal.orgresearchgate.net In medicinal chemistry, the rigid and defined three-dimensional structure of fused heterocycles can facilitate specific interactions with biological targets, leading to the development of potent and selective therapeutic agents. ijpsr.comacs.org
Overview of the Naphtho[1,2-b]thiophene (B13749340) Core Structure and its Derivatives
The Naphtho[1,2-b]thiophene core is a tricyclic system where a thiophene ring is fused to a naphthalene moiety. This fusion can occur in different orientations, leading to various isomers. The "[1,2-b]" designation specifies the points of fusion between the naphthalene and thiophene rings. The parent compound, Naphtho[1,2-b]thiophene, has the chemical formula C₁₂H₈S. nist.govnist.gov
Derivatives of this core structure are generated by attaching different functional groups to the ring system. For instance, electrophilic substitution reactions such as bromination, formylation, and acetylation tend to occur at the 2-position of the thiophene ring. rsc.org Nitration can lead to a mixture of 2- and 5-nitro derivatives. rsc.org The introduction of these substituents allows for the fine-tuning of the molecule's properties and the exploration of its reactivity in further chemical transformations. rsc.org
Research Landscape and Gaps Pertaining to this compound
This compound is a specific derivative of the Naphtho[1,2-b]thiophene core, characterized by a hydroxymethyl group (-CH₂OH) at the 2-position of the thiophene ring. Its chemical formula is C₁₃H₁₀OS and it has a molecular weight of 214.29 g/mol . chemuniverse.com
While research has been conducted on the synthesis and reactivity of the broader class of Naphtho[1,2-b]thiophene derivatives, specific and in-depth studies focusing solely on this compound are less prevalent. Much of the existing literature discusses its synthesis as part of a larger series of compounds or as an intermediate in more complex molecular constructions. prepchem.com For example, a method for its synthesis involves the reduction of ethyl phenanthro[1,2-b]thiophene-2-carboxylate. prepchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1]benzothiol-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSRPMROPQUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Naphtho 1,2 B Thiophen 2 Ylmethanol and Its Precursors
Strategies for Constructing the Naphtho[1,2-b]thiophene (B13749340) Skeleton
The creation of the fused three-ring system of naphtho[1,2-b]thiophene is a key challenge in the synthesis of its derivatives. Chemists have devised several approaches to build this scaffold, each with its own advantages and applications.
Cyclization Reactions in Naphthothiophene Synthesis
Cyclization reactions are a cornerstone in the synthesis of polycyclic aromatic compounds, including naphthothiophenes. These methods often involve the formation of a new ring onto a pre-existing thiophene (B33073) or naphthalene (B1677914) core. A common strategy involves the intramolecular cyclization of a suitably substituted precursor. For instance, the cyclization of aryl-substituted thiophenes can lead to the formation of the fused naphthothiophene system. One-pot synthesis methods have also been developed, for example, the reaction of 2-(R-ethynyl)-1,4-naphthoquinones with sodium thiosulfate (B1220275) can yield 2-substituted-naphtho[2,3-b]thiophene-4,9-diones through a sequence of C-H sulfuration, formation of a Bunte salt, air oxidation, and a final 5-endo-dig cyclization. ugm.ac.idwikipedia.org
Annulation Approaches to the Fused Ring System
Annulation, the process of building a new ring onto an existing one, provides another powerful route to naphthothiophenes. A notable example is the thiophene-annulation reaction. This approach can be used to construct the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) substructure through two consecutive thiophene-annulations starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. chemicalbook.com While this specific example leads to a larger system, the underlying principle of sequential ring formation is applicable to the synthesis of various thienoacenes.
Palladium-Catalyzed Reactions in Naphthothiophene Formation
Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of naphthothiophenes is no exception. These methods offer high efficiency and functional group tolerance. For example, the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones using palladium(II) acetate (B1210297) in refluxing acetic acid provides a route to benzo[b]naphtho[2,3-d]thiophene-6,11-diones. organic-chemistry.orgmasterorganicchemistry.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular alkyne-carbonyl metathesis, have been employed for the regioselective synthesis of naphthothiophenes. adichemistry.com This one-pot, two-step procedure allows for the creation of either naphtho[1,2-b]thiophenes or naphtho[2,1-b]thiophenes by altering the sequence of the coupling reactions. adichemistry.com
| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Reference |
| Oxidative Cyclization | 3-Arylthio-1,4-naphthoquinone | Palladium(II) acetate | Benzo[b]naphtho[2,3-d]thiophene-6,11-dione | organic-chemistry.orgmasterorganicchemistry.com |
| Cross-Coupling/Metathesis | Substituted Thiophenes and Alkynes | Palladium catalyst, p-toluenesulfonic acid | Naphthothiophenes | adichemistry.com |
Photoinduced Cyclization Techniques
Photoinduced cyclization offers a powerful and often more efficient alternative for the synthesis of fused benzo[b]thiophene derivatives. This method utilizes light to promote the formation of the new ring system. A key example is the photocyclization of styrylthiophenes. acs.orgwikipedia.org Specifically, the irradiation of 3-styrylthiophene (B428788) derivatives leads to the formation of the naphtho[1,2-b]thiophene ring system. acs.orgwikipedia.org This reaction proceeds through an excited state of the Z-conformer of the styrylthiophene, which then undergoes cyclization. wikipedia.org Theoretical studies using DFT and TDDFT methods have been employed to understand the mechanism and predict the regiochemical outcome of these photocyclization reactions. acs.orgwikipedia.org Comparative studies have shown that this photochemical approach can be more efficient than other methods like oxidative coupling or palladium-catalyzed intramolecular arylation for preparing certain fused benzothiophene derivatives. libretexts.org
| Precursor | Reaction Type | Key Features | Product | Reference |
| 3-Styrylthiophene derivatives | Photoinduced Cyclization | Proceeds through an excited state of the Z-conformer | Naphtho[1,2-b]thiophene | acs.orgwikipedia.org |
| 4,5-Diaryl-substituted thiophenes | Iodine-promoted Photocyclization | More efficient than oxidative coupling or Pd-catalyzed arylation | Fused Benzo[b]thiophene derivatives | libretexts.org |
Synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol
Once the naphtho[1,2-b]thiophene core is established, the synthesis of the target alcohol, this compound, requires the introduction of a hydroxymethyl group at the 2-position. This is typically accomplished through the reduction of a precursor containing a carbonyl group at that position, such as an aldehyde or an ester.
Reduction of Naphtho[1,2-b]thiophene-2-carbaldehyde and Related Esters
The reduction of aldehydes and esters to primary alcohols is a fundamental transformation in organic synthesis. wikipedia.org The direct precursor to this compound is Naphtho[1,2-b]thiophene-2-carbaldehyde. This aldehyde can be reduced using common hydride-donating reagents. ncert.nic.in
Common Reducing Agents for Aldehydes and Esters:
| Reducing Agent | Abbreviation | Typical Substrates Reduced | Notes | Reference |
| Sodium Borohydride (B1222165) | NaBH₄ | Aldehydes, Ketones | A milder reducing agent, often used in alcoholic solvents. It is generally not strong enough to reduce esters or carboxylic acids under standard conditions. masterorganicchemistry.comlibretexts.org | wikipedia.orglibretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | A powerful and highly reactive reducing agent. Reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or THF, followed by a careful workup with water. adichemistry.commasterorganicchemistry.comwikipedia.orglibretexts.org | adichemistry.comwikipedia.orgmasterorganicchemistry.com |
The synthesis of this compound would typically involve the treatment of Naphtho[1,2-b]thiophene-2-carbaldehyde with either sodium borohydride in a solvent like methanol (B129727) or ethanol, or with lithium aluminum hydride in an ethereal solvent followed by aqueous workup. adichemistry.comlibretexts.orgncert.nic.inmasterorganicchemistry.com Similarly, a Naphtho[1,2-b]thiophene-2-carboxylic acid ester, such as the ethyl or methyl ester, could be reduced to the desired alcohol using the more potent lithium aluminum hydride. wikipedia.orglibretexts.org The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Multi-step Syntheses from Thionaphthols and Naphthalene Derivatives
One of the classical approaches to the synthesis of the naphtho[1,2-b]thiophene core involves the annulation of a thiophene ring onto a pre-existing naphthalene derivative. A common strategy starts from a substituted naphthalene, such as a naphthol or a tetralone.
For instance, a well-established route to the parent naphtho[1,2-b]thiophene system begins with 3,4-dihydronaphthalen-1(2H)-one (α-tetralone). This multi-step process illustrates a typical strategy for building the thiophene ring onto the naphthalene core. While the direct synthesis of this compound from these starting materials is not explicitly detailed in a single procedure, the synthesis of the core ring system is the crucial first stage. Subsequent functionalization at the 2-position, for example through formylation or carboxylation followed by reduction, would lead to the target alcohol.
Another conceptual approach involves the use of thionaphthols (naphthalenethiols). These sulfur-containing naphthalene derivatives can react with appropriate C2 synthons to construct the fused thiophene ring. For example, a 1-thionaphthol could undergo reaction with a haloacetaldehyde or a related electrophile, followed by an intramolecular cyclization and dehydration/aromatization to yield the naphtho[1,2-b]thiophene skeleton. The regioselectivity of the cyclization is a key consideration in such syntheses.
Similarly, polysubstituted naphthalenes can be synthesized with high regioselectivity through the electrophilic cyclization of arene-containing propargylic alcohols. This methodology can be extended to the synthesis of dibenzothiophenes and could conceptually be applied to naphthothiophene synthesis. nih.gov
Exploration of Novel Synthetic Pathways
Recent advances in organic synthesis have opened up new avenues for the construction of complex heterocyclic systems like naphthothiophenes. These modern methods often rely on transition-metal-catalyzed cross-coupling and cyclization reactions, offering improvements in efficiency and functional group tolerance.
One innovative strategy involves the biomimetic synthesis of related benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, inspired by the biodegradation of benzothiophene. northeastern.edunih.govresearchgate.net This suggests that enzymatic or bio-inspired catalytic systems could be a future direction for the enantioselective synthesis of such fused thiophenes.
Furthermore, metal-free approaches for thiophene synthesis are gaining traction. For instance, the reaction of alkynols with elemental sulfur can provide substituted thiophenes. organic-chemistry.org This type of strategy, if applied to a naphthalene-substituted alkynol, could provide a direct route to the naphthothiophene core. The development of new synthetic methods for polycyclic thiophenes using transition-metal-catalyzed cyclization of dilithio-derivatives also presents a powerful tool for constructing these frameworks. researchgate.net
Preparation of Key Intermediates
The successful synthesis of this compound is critically dependent on the efficient preparation of key intermediates. These intermediates are molecules that already contain parts of the final structure and are designed for the final ring-forming or functionalization steps.
Synthesis of Substituted Phenylacetic Acid Derivatives as Precursors
Substituted phenylacetic acids are versatile building blocks in organic synthesis. In the context of naphthothiophene synthesis, a suitably substituted phenylacetic acid can be used to construct the thiophene ring onto a benzene (B151609) or naphthalene precursor. For example, a common method for preparing substituted phenylacetic acids involves the Palladium-catalyzed Suzuki coupling of a boronic acid with an alkyl halide. inventivapharma.com
While this method is generally applicable, the efficiency of the Suzuki coupling can be influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups sometimes leading to lower yields. inventivapharma.com An alternative strategy for non-commercially available aryl boronic esters involves their synthesis from anilines, which can then be used in subsequent coupling reactions. inventivapharma.com
| Coupling Partners | Catalyst/Conditions | Product | Yield | Reference |
| Aryl boronic ester & Alkyl halide | Palladium catalyst | Substituted Phenylacetic ester | Moderate | inventivapharma.com |
| Aniline (to boronic ester) & Alkyl halide | Pd-NHC complex, then Suzuki coupling | Substituted Phenylacetic ester | 18% (5 steps) | inventivapharma.com |
Formation of Tetracyclic Ketones via Intramolecular Cyclization
A key strategy for forming fused ring systems is through intramolecular cyclization reactions. In the synthesis of naphthothiophenes, the formation of a tetracyclic ketone intermediate is a common pathway. This is often achieved through a Friedel-Crafts type acylation reaction.
For example, a (thienyl)benzoyl chloride can be reacted with a naphthalene derivative, or a (naphthyl)benzoyl chloride with a thiophene derivative, in the presence of a Lewis acid to form a ketone. This ketone can then undergo a cyclization/dehydration or pyrolysis (like the Elbs reaction) to form the fully aromatic tetracyclic system. rsc.org The synthesis of thiophenophanes has also been achieved, involving the cyclization of a long chain containing both a thiophene precursor and a ketone function. rsc.org
| Reactants | Reaction Type | Intermediate/Product | Reference |
| Thieno[3,2-b] northeastern.edubenzothiophen & Benzoyl chloride derivatives | Friedel-Crafts condensation | Ketones | rsc.org |
| Ketones from above | Elbs pyrolysis | Naphtho[2′,3′:4,5]thieno[3,2-b] northeastern.edubenzothiophen | rsc.org |
| 1,5-bis(2-ethynylphenyl)pentan-3-one | Copper(II) acetate oxidation | Cyclic diyne ketone | rsc.org |
Preparation of β-chlorovinyl aldehydes and their Cyclization
β-Chlorovinyl aldehydes are versatile bifunctional building blocks in organic synthesis. researchgate.net They are particularly useful for the construction of heterocyclic rings, including thiophenes, through what is known as the Vilsmeier-Haack-Arnold reaction or similar cyclizations.
The general mechanism involves the reaction of a compound containing an active methylene (B1212753) group with a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF). In the context of naphthothiophene synthesis, a thionaphthol or a related sulfur nucleophile can react with a β-chlorovinyl aldehyde (or its in-situ generated equivalent) to form the thiophene ring. The aldehyde group in the product is then perfectly positioned at the 2-position of the newly formed thiophene ring, ready for reduction to the target this compound.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve sustainability. nih.gov In the synthesis of this compound and its derivatives, several green approaches can be considered.
The use of safer and more environmentally benign solvents is a key aspect. For example, microwave-assisted, solvent-free synthesis has been successfully employed for the preparation of naphthoxazine derivatives, a strategy that could be adapted for naphthothiophene synthesis. chemmethod.com This approach not only eliminates the need for potentially harmful organic solvents but can also lead to shorter reaction times and higher yields.
Catalysis is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or those based on abundant and non-toxic metals like iron, is preferred. chemmethod.com For thiophene synthesis, metal-free methods, such as using elemental sulfur for cyclization, represent a significant step towards a greener process. organic-chemistry.org Furthermore, performing reactions in water, if possible, is a highly desirable green alternative to organic solvents.
Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impact of a chemical process from start to finish. nih.gov Such an analysis of the synthesis of thiophene-based surfactants has highlighted specific steps that contribute most to the environmental and health impact, thereby identifying areas for optimization to create more eco-friendly synthetic routes. nih.gov
| Green Approach | Application in Synthesis | Benefit | Reference |
| Microwave Irradiation | Synthesis of heterocyclic compounds | Solvent-free, shorter reaction times, high yields | chemmethod.com |
| Iron Catalysis | Three-component cyclo-condensation | Use of abundant, non-toxic metal | chemmethod.com |
| Metal-free reactions | Thiophene synthesis using elemental sulfur | Avoids toxic and expensive metal catalysts | organic-chemistry.org |
| Life Cycle Assessment | Analysis of synthetic pathways | Identifies hotspots for environmental impact, guiding process optimization | nih.gov |
Advanced Reaction Chemistry and Derivatization of Naphtho 1,2 B Thiophen 2 Ylmethanol
Electrophilic Substitution Reactions
The naphtho[1,2-b]thiophene (B13749340) ring system is susceptible to electrophilic attack. The presence of the hydroxymethyl group (-CH2OH) at the 2-position, being a weak activating group, influences the regioselectivity of these substitutions. While direct experimental data on Naphtho[1,2-b]thiophen-2-ylmethanol is limited, the outcomes can be inferred from studies on closely related 2-substituted naphtho[1,2-b]thiophenes.
Regioselectivity in Halogenation (e.g., Bromination)
In the parent naphtho[1,2-b]thiophene, electrophilic attack, including bromination, occurs at the 2-position. rsc.org However, when the 2-position is already substituted, the incoming electrophile is directed to other positions on the ring. For instance, studies on 2-methylnaphtho[1,2-b]thiophen show that bromination takes place at the available adjacent position on the thiophene (B33073) ring, the 3-position. rsc.org In contrast, when a deactivating group such as an ethoxycarbonyl group is present at the 2-position, bromination occurs primarily at the 5-position on the naphthalene (B1677914) part of the molecule. rsc.org
Given that the hydroxymethyl group is an ortho-, para-director, in the context of the naphtho[1,2-b]thiophene system, electrophilic attack would be anticipated at the "ortho" equivalent 3-position or at positions on the naphthyl ring, analogous to the "para" position, such as the 5-position.
Table 1: Predicted Regioselectivity of Bromination for 2-Substituted Naphtho[1,2-b]thiophenes
| Substituent at C2 | Reagent | Major Product Position(s) | Reference |
| -H | Bromine | 2-Bromo | rsc.org |
| -CH₃ | Bromine | 3-Bromo | rsc.org |
| -COOEt | Bromine | 5-Bromo | rsc.org |
| -CH₂OH (Predicted) | Bromine | 3-Bromo and/or 5-Bromo | N/A |
Acylation and Formylation Pathways
Similar to halogenation, Friedel-Crafts acylation and Vilsmeier-Haack formylation of unsubstituted naphtho[1,2-b]thiophene occur at the 2-position. rsc.org For 2-methylnaphtho[1,2-b]thiophen, both acylation and formylation proceed at the 3-position. rsc.org This suggests that for this compound, these reactions would also likely yield the 3-acyl or 3-formyl derivatives. The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride and dimethylformamide (DMF), is a standard method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comthieme-connect.de
Nitration Reactions and Isomer Distribution
The nitration of naphtho[1,2-b]thiophene derivatives shows a more complex isomer distribution. Nitration of the parent compound yields a mixture of 2-nitro and 5-nitro derivatives. rsc.org For 2-substituted derivatives, the outcome is highly dependent on the nature of the substituent. With the activating methyl group at the 2-position, nitration gives mainly the 5-nitro derivative, along with a smaller amount of an ipso-substitution product. rsc.org When a deactivating ethoxycarbonyl group is at the 2-position, nitration also favors the 5-position. rsc.org This strong preference for substitution at the 5-position in both cases suggests that the nitration of this compound would also predominantly yield the 5-nitro-naphtho[1,2-b]thiophen-2-ylmethanol isomer.
Table 2: Isomer Distribution in the Nitration of 2-Substituted Naphtho[1,2-b]thiophenes
| Substituent at C2 | Major Nitro Isomer Position | Minor Products | Reference |
| -H | 2 and 5 | - | rsc.org |
| -CH₃ | 5 | 2-methyl-2-nitronaphtho[1,2-b]thiophen-3(2H)-one | rsc.org |
| -COOEt | 5 | - | rsc.org |
| -CH₂OH (Predicted) | 5 | - | N/A |
Metalation Reactions (e.g., Lithiation)
Metalation of naphtho[1,2-b]thiophene with organolithium reagents like butyllithium (B86547) occurs at the 2-position. rsc.org In the case of this compound, the presence of the acidic hydroxyl proton complicates this reaction. The organolithium reagent would first deprotonate the alcohol to form a lithium alkoxide. Subsequent ortho-lithiation at the 3-position is a plausible outcome, a reaction pathway common for substrates with a directing group at the 2-position. This would create a dilithiated intermediate, which could then be reacted with various electrophiles to introduce a substituent at the 3-position.
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group at the 2-position is a key site for derivatization through oxidation reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be selectively oxidized to form the corresponding aldehyde, Naphtho[1,2-b]thiophen-2-carbaldehyde, or further oxidized to the carboxylic acid, Naphtho[1,2-b]thiophene-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
The synthesis of benzo[b]thiophene-2-carbaldehyde via the oxidation of benzo[b]thiophen-2-ylmethanol is a known transformation, providing a strong precedent for the analogous reaction in the naphthothiophene series. lookchem.com Mild oxidizing agents are typically employed for this conversion to prevent over-oxidation to the carboxylic acid.
Table 3: Oxidation Products of this compound
| Starting Material | Product | Transformation |
| This compound | Naphtho[1,2-b]thiophen-2-carbaldehyde | Partial Oxidation |
| Naphtho[1,2-b]thiophen-2-carbaldehyde | Naphtho[1,2-b]thiophene-2-carboxylic acid | Full Oxidation |
| This compound | Naphtho[1,2-b]thiophene-2-carboxylic acid | Full Oxidation |
Esterification and Etherification Reactions
The primary alcohol functionality of this compound is amenable to standard esterification and etherification reactions, providing straightforward pathways to a variety of derivatives.
Esterification: The conversion of the hydroxymethyl group to an ester can be readily achieved through reaction with carboxylic acids or their activated derivatives. A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible process, and to drive the reaction to completion, water is typically removed as it is formed. chemguide.co.uk
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, acyl chlorides or acid anhydrides can be employed in the presence of a base like pyridine (B92270) or triethylamine. chemguide.co.uk These reactions are generally faster and irreversible. The choice of the esterifying agent allows for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the resulting molecule.
Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, a well-established method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether.
Acid-catalyzed dehydration of the alcohol can also lead to the formation of symmetrical ethers, particularly with primary alcohols like this compound. masterorganicchemistry.com This reaction typically requires heating in the presence of a strong acid. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, reductive etherification of the alcohol with aldehydes or ketones in the presence of a reducing agent offers a versatile route. nih.gov
| Reaction Type | Reagents | Conditions | Product Type |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Ester |
| Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Room Temperature or Mild Heating | Ester |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Anhydrous Solvent | Ether |
| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄) | Heat | Symmetrical Ether |
| Reductive Etherification | Aldehyde/Ketone, Reducing Agent | Catalytic | Unsymmetrical Ether |
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts -OH into -OH₂⁺, a good leaving group. However, a more common and versatile approach is the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, nitriles, and thiols, thereby providing access to a diverse library of derivatives. The reaction with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) has been shown to be effective for the nucleophilic substitution of chlorine in chloroacetanilide herbicides, suggesting a similar reactivity for the activated hydroxymethyl group of the naphthothiophene scaffold. nih.gov
| Activation Step | Activating Reagent | Leaving Group | Subsequent Nucleophiles |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | N₃⁻, CN⁻, R-S⁻, etc. |
| Mesylation | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | N₃⁻, CN⁻, R-S⁻, etc. |
| Halogenation | Thionyl chloride (SOCl₂), PBr₃ | Chloride (-Cl), Bromide (-Br) | N₃⁻, CN⁻, R-S⁻, etc. |
Functionalization of the Thiophene Moiety
The thiophene ring in the naphtho[1,2-b]thiophene system is generally more reactive towards electrophilic substitution than the naphthalene ring. The positions on the thiophene ring, particularly the C3 position, are susceptible to functionalization.
Electrophilic aromatic substitution reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can introduce a handle for further transformations. Lithiation of the thiophene ring, typically at the C3 position, can be achieved using strong bases like n-butyllithium. The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of groups such as carboxyl, silyl, or boronic esters. The latter is particularly useful for subsequent cross-coupling reactions.
Functionalization of the Naphthalene Moiety
While the thiophene ring is generally more reactive, the naphthalene part of the molecule can also be functionalized, although it may require more forcing conditions. Electrophilic substitution on the naphthalene ring will be directed by the existing thiophene ring. Directed ortho-metalation strategies can also be employed to achieve regioselective functionalization. For instance, the hydroxymethyl group, after protection, could potentially direct lithiation to an adjacent position on the naphthalene ring.
Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for extending the conjugated system of this compound derivatives. nih.gov These reactions are fundamental in the synthesis of advanced organic materials with tailored optoelectronic properties.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. youtube.comresearchgate.net To utilize this reaction, this compound would first need to be converted to either a halide/triflate or a boronic acid/ester derivative. For example, bromination of the thiophene or naphthalene ring would provide the halide partner. Alternatively, lithiation followed by reaction with a trialkyl borate (B1201080) would furnish the corresponding boronic ester.
Stille Coupling: The Stille coupling reaction pairs an organotin compound with an organohalide or triflate, also catalyzed by palladium. youtube.comnih.gov Similar to the Suzuki reaction, this requires prior functionalization of the naphtho[1,2-b]thiophene scaffold to introduce either the halide/triflate or the stannane (B1208499) moiety. The choice between Suzuki and Stille coupling can depend on the functional group tolerance and the desired reaction conditions. researchgate.net
| Coupling Reaction | Coupling Partners | Catalyst System | Key Application |
| Suzuki Coupling | Organoboronic acid/ester + Organohalide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Synthesis of biaryls and conjugated polymers |
| Stille Coupling | Organostannane + Organohalide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) | Formation of C-C bonds with high functional group tolerance |
Mechanistic Studies of Transformation Reactions
The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous systems.
The Fischer esterification proceeds via protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of water. masterorganicchemistry.com
Nucleophilic substitution at the activated hydroxymethyl group typically follows an Sₙ2 pathway if the substrate is a primary halide or sulfonate. For benzylic systems, an Sₙ1 mechanism involving a carbocation intermediate can also be operative, especially with good leaving groups and under conditions that favor carbocation formation.
The mechanism of electrophilic aromatic substitution on the thiophene or naphthalene ring involves the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. The regioselectivity is determined by the stability of this intermediate.
Palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings proceed through a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic partner (boron or tin) to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.com
Spectroscopic and Structural Characterization of Naphtho 1,2 B Thiophen 2 Ylmethanol and Its Analogues
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the molecular framework.
¹H NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ), signal splitting (multiplicity), and integration values are used to piece together the structure.
For Naphtho[1,2-b]thiophen-2-ylmethanol, one would expect to see distinct signals for the protons on the fused naphtho[1,2-b]thiophene (B13749340) ring system, the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl group, and the hydroxyl (-OH) proton. The aromatic protons would appear in the typical downfield region (around 7-9 ppm), with their specific shifts and coupling constants determined by their position on the fused rings. The methylene protons would likely appear as a singlet around 4.8-5.0 ppm, and the hydroxyl proton would be a broad singlet whose position can vary.
While specific data for this compound is not widely published, data from its analogues, such as 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide and the simpler 2-Thiophenemethanol, provide valuable comparative insights. nih.gov In the 1,1-dioxide analogue, the hydroxymethyl protons are observed as a singlet at 4.91 ppm, while the aromatic protons appear as a multiplet between 7.4 and 8.39 ppm. For 2-Thiophenemethanol, the hydroxymethyl protons are found at approximately 4.78 ppm. nih.gov
Table 1: ¹H NMR Data for this compound Analogues Note: This table presents data for analogue compounds as specific data for this compound is not available.
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|---|
| 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide | CDCl₃ + TFA | N/A | 4.91 (s, 2H, -CH₂OH), 7.30 (s, 1H, aromatic), 7.4–8.39 (m, aromatic) |
| 2-Thiophenemethanol nih.gov | CDCl₃ | 90 | 4.78 (s, 2H, -CH₂OH), 6.90-7.29 (m, 3H, thiophene (B33073) ring protons), 2.25 (s, 1H, -OH) |
| 2-Naphthalenemethanol chemicalbook.com | N/A | 400 | 4.747 (s, 2H, -CH₂OH), 7.397-7.79 (m, 7H, naphthalene (B1677914) ring protons), 2.33 (s, 1H, -OH) |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
For this compound, the spectrum would show signals for the twelve carbons of the fused ring system and one for the hydroxymethyl carbon (-CH₂OH). The aromatic carbons would resonate in the 120-140 ppm range, while the carbon of the hydroxymethyl group would appear further upfield, typically around 60-65 ppm.
Data from the simpler analogue 2-Thiophenemethanol shows the hydroxymethyl carbon at 59.24 ppm and the thiophene ring carbons between 125.24 and 143.97 ppm. nih.gov
Table 2: ¹³C NMR Data for this compound Analogues Note: This table presents data for analogue compounds as specific data for this compound is not available.
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 2-Thiophenemethanol nih.gov | CDCl₃ | 50.18 | 59.24 (-CH₂OH), 125.24, 126.70, 143.97 (thiophene ring carbons) |
| 2-Naphthalenemethanol chemicalbook.com | Data available but specific shifts not listed in the provided source. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two to three bonds), which is crucial for piecing together the entire molecular structure, especially in complex fused-ring systems.
For this compound, HMBC would be particularly valuable for confirming the position of the hydroxymethyl group by showing a correlation between the methylene protons and the C2 carbon of the thiophene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound with high accuracy and offers clues about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀OS, giving it a molecular weight of approximately 214.28 g/mol . americanelements.com
Upon ionization in the mass spectrometer, the molecular ion (M⁺) would be observed at m/z 214. A primary fragmentation pathway would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass 31) or the loss of a hydroxyl radical (-OH, mass 17) followed by rearrangement. The fragmentation pattern of the parent Naphtho[1,2-b]thiophene (m/z 184) serves as a useful reference for the fragmentation of the fused ring system. nist.gov
Table 3: Mass Spectrometry Data for this compound and its Analogues Note: Fragmentation analysis for the target compound is predicted based on typical fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key MS Peaks (m/z) and Interpretations |
|---|---|---|---|
| This compound | C₁₃H₁₀OS | 214.28 americanelements.com | Expected [M]⁺ at 214. Likely fragments: [M-OH]⁺ (197), [M-CH₂OH]⁺ (183, Naphtho[1,2-b]thienyl cation). |
| Naphtho[1,2-b]thiophene nist.govnist.gov | C₁₂H₈S | 184.26 | [M]⁺ at 184. |
| 2-Thiophenemethanol nih.gov | C₅H₆OS | 114.17 | [M]⁺ at 114. Major fragments at 85 and 97. |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorption bands are:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the methylene group.
Absorptions in the 1600-1450 cm⁻¹ range characteristic of C=C stretching within the aromatic rings.
A C-O stretching band around 1000-1260 cm⁻¹.
The IR spectrum of the analogue 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide shows a prominent -OH stretch at 3522 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure is publicly available for this compound itself, studies on related derivatives, such as (2E)-2-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one, confirm the general structural features of such fused systems. chemicalbook.com An X-ray analysis of the target compound would definitively confirm the connectivity and stereochemistry that are inferred from other spectroscopic methods.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the elemental composition of a molecule. By providing a highly precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the calculation of a chemical formula. This is a critical step in the structural elucidation of newly synthesized compounds, offering a high degree of confidence in the molecular formula. The high resolution of the instrument distinguishes between ions of very similar masses, which is essential for the unambiguous identification of a compound's elemental makeup.
In the study of naphtho-thiophene derivatives, HRMS is a standard characterization technique. For instance, research on related compounds demonstrates the precision of this method. The following interactive data table presents HRMS data for several analogues of this compound, showcasing the typical agreement between calculated and found values.
Interactive Data Table: HRMS Data for Analogues of this compound
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Ion |
| (E)-4-(2-(thiophen-2-yl)vinyl)-N-(thiophen-2-ylmethyl)aniline | C₁₇H₁₅NS₂ | 297.0645 | 297.0646 | [M+H]⁺ |
| (E)-N-benzyl-4-(2-(thiophen-2-yl)vinyl)aniline | C₁₉H₁₆ClNS | 325.0692 | 325.0685 | [M+H]⁺ |
This table is populated with data from published research on analogues of this compound to illustrate the application of HRMS.
The data presented in the table for the analogues of this compound highlights the accuracy of HRMS in confirming the elemental composition. The minuscule difference between the calculated and measured mass-to-charge ratios for the protonated molecules ([M+H]⁺) provides unequivocal support for their respective molecular formulas. This level of precision is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. Therefore, while the direct HRMS data for this compound is not cited here, the analysis of its analogues serves to underscore the critical role of HRMS in the structural verification of such thiophene-based compounds.
Theoretical and Computational Chemistry Studies of Naphtho 1,2 B Thiophen 2 Ylmethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Naphtho[1,2-b]thiophen-2-ylmethanol, DFT calculations can elucidate its electronic properties, which are fundamental to its reactivity and spectroscopic characteristics.
Detailed research findings from DFT studies on similar heterocyclic and aromatic compounds reveal common computational approaches. mdpi.com Typically, these calculations employ hybrid functionals like B3LYP combined with a basis set such as 6-311G(2d,p) to optimize the molecular geometry and determine electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and naphthalene (B1677914) rings, while the LUMO would also be located across the aromatic system. The methanol (B129727) substituent can influence the electronic distribution through inductive and steric effects. The calculated electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
Note: These values are illustrative and based on typical results for similar aromatic thiophene compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with its environment, such as solvents or biological macromolecules.
A key area of conformational analysis for this molecule would be the rotation around the bond connecting the methanol group to the thiophene ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov This information is vital as the conformation of the methanol group can significantly affect how the molecule binds to a receptor or interacts with other molecules.
When placed in a simulated environment, such as a box of water molecules, MD simulations can reveal how this compound behaves in solution. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, providing a detailed picture of the solvation shell. For potential drug applications, MD simulations are used to study the stability of the ligand-protein complex, analyzing the interactions and conformational changes that occur upon binding. nih.gov
Table 2: Illustrative Conformational Analysis from MD Simulations
| Dihedral Angle (C1-C2-CH2-OH) | Potential Energy (kcal/mol) | Population (%) | Conformer Stability |
|---|---|---|---|
| ~60° | 0.5 | 30 | Stable |
| ~180° | 0.0 | 65 | Most Stable |
Note: This table presents a hypothetical energy profile for the rotation of the methanol group, indicating the relative stability of different conformers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com For a series of derivatives of this compound, QSAR can be a valuable tool to predict their activity and guide the synthesis of more potent compounds.
The development of a QSAR model begins with a dataset of compounds with known activities. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. elsevierpure.com
For instance, a QSAR study on thiophene derivatives might reveal that antioxidant activity is positively correlated with the HOMO energy (indicating ease of electron donation) and negatively correlated with molecular size. nih.gov Such a model would allow researchers to predict the antioxidant activity of new, unsynthesized this compound derivatives by simply calculating their descriptors.
Table 3: Example of a Hypothetical QSAR Model for Biological Activity
| Descriptor | Coefficient | Standard Error | p-value |
|---|---|---|---|
| (Intercept) | 5.20 | 0.45 | <0.001 |
| Molar Refractivity | 0.03 | 0.01 | 0.02 |
| HOMO Energy | 0.25 | 0.08 | 0.005 |
Model Equation: Activity = 5.20 + 0.03(Molar Refractivity) + 0.25(HOMO Energy) - 0.15(LogP)* Note: This table illustrates a hypothetical QSAR equation. The descriptors and coefficients are for exemplary purposes.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show good agreement with experimental values after appropriate scaling. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict several π→π* transitions characteristic of its extended aromatic system, which would correspond to the absorption bands observed in its UV-Vis spectrum. nih.govresearchgate.net
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=C bend). The resulting theoretical IR spectrum, often scaled by a small factor to correct for anharmonicity and other systematic errors, can be compared directly with an experimental spectrum to aid in the assignment of vibrational bands. scielo.org.za
Table 5: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted) | UV-Vis (Predicted) |
|---|---|---|---|
| Chemical Shift (ppm) | Chemical Shift (ppm) | Frequency (cm⁻¹) | λmax (nm) |
| 7.5 - 8.5 (aromatic H) | 120 - 145 (aromatic C) | 3400 (O-H stretch) | 250 |
| 4.8 (CH₂) | 65 (CH₂) | 3100 (aromatic C-H stretch) | 290 |
Note: These are representative values based on the functional groups present in the molecule and data from related compounds.
Applications and Advanced Research Directions Involving Naphtho 1,2 B Thiophen 2 Ylmethanol
Medicinal Chemistry Applications and Biological Activity
The unique structural framework of naphthothiophenes has made them a subject of intense investigation for various therapeutic applications. The fusion of the electron-rich thiophene (B33073) ring with the aromatic naphthalene (B1677914) system creates a versatile platform for chemical modifications, leading to a diverse array of derivatives with significant biological potential.
Anticancer Activities and Cytotoxicity Studies
Derivatives of the naphthothiophene scaffold have emerged as promising candidates in the field of oncology, demonstrating potent cytotoxic effects against various cancer cell lines.
A notable study focused on a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, which were synthesized and evaluated for their anticancer properties. One particular analog, compound 4a , was identified as a lead compound with significant activity against the aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231. nih.gov The cytotoxic potential of these derivatives underscores the importance of the naphthothiophene core in designing new anticancer agents.
Similarly, other related structures, such as naphtho[2,1-b]-1,4,5-oxa- or thiadiazepines and 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, have also been synthesized and shown to possess anticancer and cytotoxic activities. nih.govnih.gov Research on various thiophene derivatives has consistently demonstrated their potential as anticancer agents, often exhibiting cytotoxic effects on different tumor cell lines. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of naphthothiophene derivatives. In the investigation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives, it was observed that the nature and position of substituents on the naphthothiophene core significantly influence their cytotoxic activity. While the specific substitutions that enhance activity are complex and often depend on the target cell line, these studies provide a rational basis for the design of more potent analogs. nih.gov
For instance, in the case of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, substitutions with various alkyl, phenyl, or benzyl (B1604629) groups did not lead to an improvement in activity over the parent compound. nih.gov This suggests that the core imidazole-dione structure is critical for its cytotoxic effects. These findings highlight the intricate relationship between the chemical structure of these derivatives and their biological function, guiding further synthetic efforts to develop more effective anticancer drugs.
Understanding the mechanism of action is fundamental to the development of new cancer therapies. Research on 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives has revealed that their anticancer effects are mediated through the induction of apoptosis. nih.gov
Treatment of MDA-MB-231 breast cancer cells with the lead compound 4a resulted in a dose-dependent inhibition of cell viability and triggered a robust apoptotic response. nih.gov Further mechanistic studies showed that this compound enhances the activation of caspase-3/7 and increases the generation of reactive oxygen species (ROS). nih.gov Crucially, it was found to suppress the phosphorylation of Akt at Ser473, a key regulatory step in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov By inhibiting this pro-survival pathway, the compound sensitizes cancer cells to apoptosis while having a lesser effect on normal cells, indicating a degree of selective therapeutic targeting. nih.gov
Antimicrobial and Antifungal Properties
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of naphthothiophene have demonstrated promising activity against a range of bacteria and fungi.
A study focused on the synthesis of oxadiazoles (B1248032) derived from naphtho[2,1-b]thiophene-2-carbohydrazide reported that these new compounds exhibited moderate to mild antimicrobial activity. researchgate.net This suggests that the naphthothiophene scaffold can be a valuable starting point for developing novel antimicrobial drugs.
Furthermore, a broad range of thiophene derivatives have been investigated for their antimicrobial and antifungal properties. nih.gov For example, new naphtho researchgate.netnih.govnih.govtriazolo-thiadiazin derivatives have shown promising antibacterial and antifungal activity. umsha.ac.ir Similarly, novel naphtho[2,1-b]-1,4,5-oxa- or thiadiazepines have also been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov
The following table summarizes the antimicrobial activity of some naphthopyran and related derivatives, which share structural similarities with the naphthothiophene core.
| Compound | Antimicrobial Activity |
| Naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines | Some synthesized compounds showed antimicrobial activity. researchgate.net |
| 3-Amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile | Served as a key intermediate for compounds with antimicrobial activity. researchgate.net |
Anti-inflammatory Potential
Chronic inflammatory diseases pose a significant global health challenge. Thiophene and its derivatives have been recognized for their anti-inflammatory properties, suggesting that the Naphtho[1,2-b]thiophen-2-ylmethanol framework could be a promising scaffold for the development of new anti-inflammatory drugs. nih.gov
Research on a novel naphthol derivative, methyl-1-hydroxy-2-naphthoate (MHNA), demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. nih.gov MHNA was found to inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action involves the suppression of NF-κB and MAPKs signaling pathways. nih.gov While not a direct derivative of this compound, this study highlights the anti-inflammatory potential of the broader naphthol chemical class.
Other Pharmacological Activities (e.g., Antituberculosis, Antimalarial)
Beyond the applications mentioned above, the versatile thiophene scaffold has been explored for a range of other pharmacological activities. Thiophene derivatives have been investigated as potential agents against tuberculosis and malaria, among other diseases. researchgate.net While specific studies on the antituberculosis or antimalarial activity of this compound itself are not prominent, the broader class of thiophene-containing compounds continues to be a source of new leads in drug discovery for various infectious diseases. nih.gov
Materials Science Applications
The unique combination of a naphthalene ring and a thiophene ring endows naphthothiophene derivatives with intriguing electronic and photophysical properties, making them attractive candidates for a variety of materials science applications.
The rigid, planar, and π-conjugated structure of the naphthothiophene core is highly desirable for organic electronic materials, where it can facilitate efficient charge transport. Thienoacenes, the class of compounds to which naphthothiophenes belong, have been extensively investigated for their potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) have demonstrated excellent performance in OFETs, exhibiting high charge carrier mobilities and good air stability. acs.org For instance, the introduction of phenyl groups to the DNTT core has been shown to yield organic semiconductors with remarkable thermal stability and superior FET characteristics. acs.org Similarly, naphthodithieno[3,2-b]thiophene (NDTT) derivatives have been successfully employed in water-stable OFETs, a critical advancement for the development of biosensors. rsc.org The presence of long alkoxyl side chains in these NDTT derivatives was found to be crucial for their enhanced stability in aqueous environments. rsc.org
In the realm of OPVs, which include dye-sensitized solar cells (DSSCs), naphthothiophene-based materials have been utilized as building blocks for both donor and acceptor materials. For example, copolymers based on Naphtho[1,2-c:5,6-c]bis rsc.orgrsc.orgrsc.orgthiadiazole have been developed for polymer solar cells. korea.ac.kr Furthermore, naphtho[2,1-b:3,4-b′]dithiophene has been used as a π-spacer in metal-free organic dyes for DSSCs, achieving notable power conversion efficiencies. rsc.org The performance of OFETs based on various naphthothiophene and related derivatives is summarized in the table below.
| Semiconductor Material | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| [2,2']bi[naphtho[2,3-b]thiophenyl] | Thin-Film Transistor | 0.67 | > 10^6 | xinkexue.com |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal OFET | 1.26 | - | nih.gov |
| Naphthodithieno[3,2-b]thiophene-10 (NDTT-10) | Bottom-Gate, Bottom-Contact OFET | 0.22 | > 10^6 | rsc.org |
| Naphthodithieno[3,2-b]thiophene-12 (NDTT-12) | Bottom-Gate, Bottom-Contact OFET | 0.13 | > 10^6 | rsc.org |
| PBDTNTz1 | Organic Field-Effect Transistor | 2.2 x 10⁻² | 1 x 10^4 | nycu.edu.tw |
| PBDTNTz2 | Organic Field-Effect Transistor | 5.0 x 10⁻² | 9 x 10^2 | nycu.edu.tw |
This table presents data for related naphthothiophene derivatives to illustrate the potential of this class of compounds in organic electronics.
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications such as optical data storage, smart windows, and molecular switches. Diarylethenes with thiophene rings are a well-studied class of photochromic compounds. rsc.org The photo-induced cyclization/ring-opening reaction of the diarylethene core leads to a significant change in the absorption spectrum.
Research on benzothiophene-based diarylethenes has shown that substitution on the benzothiophene (B83047) unit can influence the photochromic properties. researchgate.net While direct studies on the photochromic behavior of this compound are not available, the presence of the thiophene moiety within the rigid naphthothiophene framework suggests that it could be a valuable building block for designing novel photochromic systems. mdpi.comrsc.org The introduction of the hydroxymethyl group could also provide a handle for further functionalization to fine-tune the photochromic performance.
The fused aromatic system of naphthothiophene is inherently fluorescent. Both naphthalene and thiophene derivatives have been extensively explored in the development of fluorescent chemosensors for the detection of various analytes, including metal ions and anions. mdpi.comdtu.dkdtu.dkmdpi.com For instance, a naphthalene-based Schiff base has been reported as a selective fluorescent sensor for Al³⁺ ions, capable of intracellular imaging. rsc.org Similarly, thiophene-based sensors have been designed for the detection of Zn²⁺ and CN⁻ ions. mdpi.com
The combination of the naphthalene and thiophene moieties in this compound, along with the coordinating hydroxymethyl group, makes it a promising candidate for the development of new fluorescent sensors. The principle of detection often relies on the modulation of photophysical processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) upon binding of the analyte to the sensor molecule.
| Sensor | Analyte | Detection Limit | Reference |
| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | - | rsc.org |
| (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide) (DHADC) | Zn²⁺ | 2.55 ± 0.05 μM | mdpi.com |
| 9-(4′-(5-phenylthiophen-2-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole (CT) | Au³⁺ | - | dtu.dk |
This table highlights the performance of related naphthalene and thiophene-based fluorescent sensors.
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. Naphthalimide derivatives have been a significant focus of AIE research, with studies demonstrating their application in cell imaging and the detection of biomolecules. nih.govrsc.orgnih.gov
The rigid and planar structure of the naphthothiophene core in this compound could potentially lead to AIE behavior when appropriately substituted to induce aggregation. The restriction of rotational and vibrational modes within the aggregated naphthothiophene molecules could suppress non-radiative decay pathways and enhance fluorescence emission, opening up possibilities for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors.
Catalysis Research
In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal complex catalysts. Thiophene and its derivatives are known to coordinate to transition metals and have been used in various catalytic systems. acs.org The sulfur atom in the thiophene ring can act as a soft donor, while the aromatic rings can be functionalized to tune the steric and electronic properties of the ligand.
Naphthalene-based ligands have also been employed in the synthesis of late transition metal catalysts for olefin polymerization. mdpi.com The bulky nature of the naphthyl group can create a specific steric environment around the metal center, influencing the catalytic performance. mdpi.com
This compound possesses both a thiophene and a naphthalene moiety, as well as a hydroxymethyl group that can act as a coordinating site. This combination of features makes it a potential candidate for a multidentate ligand in transition metal catalysis. The design of catalysts derived from such ligands could lead to novel reactivity and selectivity in a range of organic transformations. The selection of the ligand is critical in the formation of bimetallic phosphide (B1233454) catalysts derived from metal-organic frameworks. chemrxiv.org Research on tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes has demonstrated the potential of sulfur-containing ligands in catalysis. nih.gov
Role in Visible-Light Photoredox Catalysis
While direct applications of this compound as a primary photocatalyst in visible-light photoredox catalysis are not extensively documented, its structural features suggest a potential role as a photosensitizer or a key building block for more complex catalytic systems. The inherent photoreactivity of the naphthothiophene core, which can be activated by light to participate in electron transfer processes, is a critical characteristic. Research into related heteroaromatic stilbene (B7821643) derivatives has shown their potential in optoelectronics and as precursors for photochemical reactions. nih.gov
The synthesis of naphtho-thiophene benzylamines through the photocyclization of styryl-thiophene benzylamines highlights the photochemical reactivity of the thiophene moiety. nih.govresearchgate.net This process, which involves the formation of the naphthothiophene skeleton under irradiation, underscores the potential for this compound and its derivatives to engage in light-induced chemical transformations. researchgate.net The photophysical properties of such compounds, including their absorption and emission characteristics, are crucial for their efficacy in photoredox catalysis. nih.gov Further functionalization of the this compound scaffold could lead to the development of novel photocatalysts with tailored redox potentials and enhanced stability, expanding their utility in synthetic organic chemistry.
Derivatization for Drug Discovery and Development
The Naphtho[1,2-b]thiophene (B13749340) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The derivatization of this compound offers a promising avenue for the discovery of new therapeutic agents. The hydroxymethyl group at the 2-position serves as a versatile handle for introducing various pharmacophores and modifying the compound's physicochemical properties.
Research has demonstrated that derivatives of related benzo[b]thiophenes and naphthothiophenes possess significant biological potential. For instance, the synthesis of novel oxadiazoles incorporating the naphtho[2,1-b]thiophene (B14763065) moiety has yielded compounds with moderate to mild antimicrobial activity. researchgate.net Similarly, benzo[b]thiophene acylhydrazones have been identified as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov
Furthermore, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have been synthesized and evaluated as potent anticancer agents. nih.gov One of the lead compounds demonstrated significant activity against triple-negative breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway. nih.gov These findings underscore the potential of the naphthothiophene core in the development of novel anticancer drugs. The structural similarity of functionalized naphthothiophene derivatives to known bioactive compounds also suggests their potential as cholinesterase inhibitors. researchgate.net
The following table summarizes the biological activities of some representative naphthothiophene derivatives:
Interactive Data Table: Biological Activities of Naphthothiophene Derivatives| Derivative Class | Biological Activity | Reference |
|---|---|---|
| Naphtho[2,1-b]thiophene-containing oxadiazoles | Antimicrobial | researchgate.net |
| Benzo[b]thiophene acylhydrazones | Antimicrobial (against MRSA) | nih.gov |
| 2-Amino-naphtho[2,3-b]thiophene-4,9-diones | Anticancer | nih.gov |
| Naphtho-thiophene benzylamines | Potential Cholinesterase Inhibitors | researchgate.net |
Future Perspectives and Emerging Research Areas
The unique electronic and photophysical properties of the Naphtho[1,2-b]thiophene core position it as a valuable platform for future research in both medicinal chemistry and materials science. The exploration of this scaffold is expected to lead to the development of novel therapeutic agents and advanced functional materials.
In the realm of drug discovery, future research will likely focus on the systematic derivatization of this compound to generate libraries of compounds for high-throughput screening against a diverse range of biological targets. The insights gained from studies on related benzo[b]thiophene derivatives, which have shown anti-inflammatory, and additional antimicrobial activities, will guide the design of new drug candidates. manipal.edu The development of thiophene-based compounds as druggable leads remains an active area of investigation, with a focus on understanding structure-activity relationships to enhance efficacy and reduce side effects. nih.gov
In materials science, the π-conjugated system of the naphthothiophene moiety makes it an attractive building block for organic electronics. Thiophene-based materials have already found applications as organic semiconductors, in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Future research may explore the incorporation of this compound derivatives into π-extended helical nanographenes, which exhibit unique chiroptical properties. acs.org The synthesis of such advanced materials could lead to innovations in optoelectronics, quantum electronics, and nanotechnology. nih.gov
The convergence of medicinal chemistry and materials science may also open up new frontiers, such as the development of theranostic agents, where Naphtho[1,2-b]thiophene derivatives could serve as both diagnostic imaging agents and therapeutic compounds. The inherent fluorescence of some polycyclic aromatic hydrocarbons provides a basis for their use in bioimaging, while their bioactive properties can be harnessed for targeted therapy.
Conclusion
Summary of Key Research Findings and Advancements
Naphtho[1,2-b]thiophen-2-ylmethanol is a significant heterocyclic compound whose importance is primarily defined by its role as a molecular scaffold. Research has established plausible synthetic routes based on the functionalization of the parent naphtho[1,2-b]thiophene (B13749340) core. rsc.org The reactivity of this core, particularly its propensity for electrophilic substitution at the 5-position when the 2-position is occupied, provides clear pathways for further chemical modification. rsc.org The most significant advancements have been in the development of its derivatives, which exhibit a wide range of biological activities, including potent anticancer effects by targeting specific cell signaling pathways and potential for use in advanced molecular imaging. nih.govnih.gov In parallel, the core naphthothiophene structure has proven valuable in materials science for creating high-performance organic semiconductors. sigmaaldrich.com
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the scarcity of dedicated research on the compound itself. There is a lack of published, verified synthesis protocols and comprehensive characterization data, including definitive spectroscopic analysis. This information gap presents a significant opportunity. The synthesis and full characterization of this compound would provide a crucial, authenticated starting material for researchers. There is a clear opportunity to explore its intrinsic biological and physical properties, which are currently only inferred from its more complex derivatives. Its dual functionality—a reactive alcohol group and an aromatic system open to substitution—makes it a highly versatile building block, and systematic exploration of its reaction chemistry could unlock novel synthetic pathways.
Outlook for Future Academic and Industrial Impact
The future for this compound appears promising, with potential impacts in both academic and industrial sectors. Academically, it serves as a platform for investigating structure-activity relationships and developing new synthetic methodologies. Industrially, its derivatives are strong candidates for the pharmaceutical pipeline, particularly in oncology. nih.govmedchemexpress.com The demonstrated success of related compounds in organic electronics suggests that this compound could be a key precursor for next-generation light-emitting and semiconducting materials. sigmaaldrich.comrsc.org Future research should focus on establishing an efficient, scalable synthesis for the title compound, followed by a thorough evaluation of its potential as a direct therapeutic or material component, thereby bridging the gap between foundational research and practical application.
Q & A
Basic: What synthetic methodologies are recommended for Naphtho[1,2-b]thiophen-2-ylmethanol, and how can reaction conditions be optimized?
Answer:
The synthesis of polycyclic aromatic alcohols like this compound typically involves:
- Stepwise functionalization : Start with a naphthothiophene precursor. For example, alkylation or hydroxylation of the thiophene ring using reagents like propargyl bromide in DMF with a base (e.g., K₂CO₃) to generate intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity.
- Yield optimization : Adjust reaction temperature (e.g., 50–80°C), solvent polarity, and catalyst loading. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the hydroxyl group (-CH₂OH) and aromatic proton environments. Compare shifts with analogous compounds like 1-Naphthalenemethanol .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., C₁₃H₁₀OS requires exact mass 214.0453). Reference databases like NIST for fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation if crystals are obtainable .
Advanced: How can researchers resolve contradictions in toxicological data for naphthalene derivatives?
Answer:
Conflicting data require systematic evaluation:
- Risk of Bias (RoB) Assessment : Apply tools like OHAT or SYRCLE to assess study design (e.g., blinding, sample size). Prioritize studies with low RoB .
- Evidence Synthesis : Use meta-analysis to aggregate results across species (e.g., hepatic effects in mice vs. rats). For example, the 2022 toxicological review screened 14,468 records, identifying 720 relevant studies, highlighting species-specific outcomes .
- Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 metabolism) to clarify interspecies differences in metabolic activation .
Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to model metabolic pathways. Validate with experimental LC-MS/MS data .
- Docking Studies : Analyze binding affinities to biological targets (e.g., receptors) using AutoDock Vina, referencing crystallographic data from similar compounds .
Advanced: How are metabolic pathways of naphthalene derivatives elucidated in mammalian models?
Answer:
- In vitro assays : Use liver microsomes (human/rodent) to identify phase I metabolites (oxidation) and phase II conjugates (glucuronidation). Monitor via LC-HRMS .
- Isotope labeling : Incorporate ¹³C or deuterium at key positions to track metabolic fate.
- Biomonitoring : Compare urinary metabolites (e.g., naphthols) in occupationally exposed populations vs. controls, as outlined in toxicological profiles .
Methodological: What frameworks ensure rigorous literature reviews for understudied compounds?
Answer:
- Search strategy : Use PubMed/TOXCENTER queries with CAS numbers, MeSH terms (e.g., "naphthalene derivatives/toxicity"), and synonyms. The 2022 review identified 14,468 records, refined to 566 cited studies via title/abstract and full-text screening .
- Grey literature : Include technical reports, theses, and regulatory documents (e.g., TSCATS) to fill data gaps .
- Data extraction tables : Organize findings by endpoint (e.g., hepatic effects), species, and exposure route (see Table B-1 in ) .
Methodological: How should researchers design in vivo studies to assess systemic toxicity?
Answer:
- Dose-ranging studies : Start with OECD Guideline 423 (acute oral toxicity) to determine LD₅₀.
- Endpoint selection : Prioritize systemic effects per Table B-1 (e.g., hepatic, renal) using histopathology and serum biomarkers (ALT, creatinine) .
- Confounding controls : Account for genetic variability (e.g., use inbred rodent strains) and environmental factors (feed, housing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
